1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1'-methyl-2'-oxospiro[cyclopropane-1,3'-indole]-5'-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-14-10-3-2-8(7-13)6-9(10)12(4-5-12)11(14)15/h2-3,6H,4-5H2,1H3 |
InChI Key |
GOOUTISXYIQIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C3(C1=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via 1,3-Dipolar Cycloaddition
A prominent method involves 1,3-dipolar cycloaddition reactions to construct the spirocyclic cyclopropane-indoline core. For instance, 3-methyleneindolin-2-ones react with in situ–generated diazo compounds under metal-free conditions. In one approach, tosylhydrazone salts serve as safer alternatives to diazo precursors, enabling diastereoselective cyclopropanation (Fig. 1) .
Reaction Conditions :
-
Tosylhydrazone salt : 1.2 equivalents
-
Base : DBU (3 equivalents)
-
Solvent : DMF, 25°C, 12 hours
This method avoids transition metals, enhancing compatibility with sensitive functional groups. The stereochemical outcome is controlled by steric effects, favoring the trans-diastereomer .
Domino 1,3-Dipolar Cycloaddition/Ring Contraction
A solvent-controlled domino reaction enables spirocyclopropane formation through sequential 1,3-dipolar cycloaddition and ring contraction. For example, (E)-ethyl-2-(2-oxoindolin-3-ylidene)acetate reacts with (diazomethyl)benzene in acetonitrile under reflux .
Key Steps :
-
1,3-Dipolar Cycloaddition : Forms a transient pyrazoline intermediate.
-
Ring Contraction : Eliminates nitrogen gas, yielding the cyclopropane ring .
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | 78% |
| Base | K₂CO₃ | >70% |
| Temperature | Reflux (82°C) | Maximizes rate |
This method achieves excellent regioselectivity, with the cyano group directing cycloaddition orientation .
Microwave-Assisted Cyclopropanation
Modern techniques employ microwave irradiation to accelerate spirocycle formation. A protocol using vinyl diphenylsulfonium triflate and DBU in DMF reduces reaction times from hours to minutes .
Procedure :
-
Combine amide precursor (0.2 mmol) and vinyl sulfonium salt (1.2 eq) in DMF.
-
Add DBU (3 eq) and irradiate at 130°C for 1 hour.
Advantages :
One-Pot Multi-Component Synthesis
A one-pot strategy condenses isatin derivatives , malononitrile , and ethyl benzoylacetate using piperidine catalysis (Fig. 2) .
Steps :
-
Knoevenagel Condensation : Isatin and malononitrile form an α,β-unsaturated nitrile.
-
Michael Addition : Ethyl benzoylacetate attacks the nitrile.
-
Cyclization : Spontaneous ring closure yields the spirocompound .
Conditions :
Functional Group Interconversion
Post-cyclopropanation modifications introduce the methyl and cyano groups. For example, methyl 2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylate undergoes:
-
Hydrolysis : Convert ester to carboxylic acid (HCl/H₂O).
-
Decarboxylation : Heat to remove CO₂.
Critical Data :
| Step | Reagents | Yield |
|---|---|---|
| Hydrolysis | 6M HCl, 100°C | 92% |
| Decarboxylation | 180°C, toluene | 85% |
| Cyanation | CuCN, DMF, 120°C | 68% |
Stereochemical Control and Characterization
Diastereoselectivity is achieved through:
-
Solvent Polarity : Polar solvents (DMF) favor trans-isomers .
-
Catalyst Choice : DBU vs. K₂CO₃ alters transition state geometry .
Characterization :
-
X-ray Crystallography : Confirms spirojunction geometry (e.g., cyclopropane C-C bond lengths: 1.51–1.54 Å) .
-
NMR : Distinct δ 1.45–1.79 ppm (cyclopropane protons), δ 10.95 ppm (NH) .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 72–89 | 12 h | High | Moderate |
| Domino Reaction | 70–78 | 24 h | Moderate | High |
| Microwave-Assisted | 78–85 | 1 h | Low | High |
| One-Pot Synthesis | 63–70 | 1–2 h | N/A | Excellent |
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.
Enzyme Inhibition
Research indicates that compounds with similar structures to 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile can act as enzyme inhibitors. Specifically, indole and spirocyclic derivatives have been shown to inhibit kinases and bromodomains, which are crucial in cancer progression and inflammatory responses. This compound's specific inhibition profile is yet to be fully elucidated but may follow similar pathways observed in related compounds .
Neuroprotective Effects
Studies suggest that derivatives of indolizine, a structural analog of the compound , possess neuroprotective properties. These effects are primarily attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. The neuroprotective potential of 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile warrants further investigation to determine its mechanisms of action and efficacy in neurodegenerative diseases .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its unique spirocyclic structure provides a versatile platform for the development of novel pharmaceuticals.
Synthetic Pathways
The synthesis of 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile typically involves the following steps:
- Starting Materials : The synthesis may begin with isatin derivatives and α-bromo(chloro)acetophenones.
- Catalysis : Catalysts such as α-picoline are employed alongside bases like triethylamine.
- Reflux Conditions : The reaction mixture is subjected to reflux conditions for several hours.
- Purification : Post-reaction, purification is achieved through silica gel column chromatography.
This multi-step synthetic route highlights the compound's potential as a precursor for more complex molecules with targeted biological activities .
Case Studies
The following table summarizes key findings from studies involving 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile and related compounds:
Mechanism of Action
The mechanism of action of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Cyclopropane vs. Dithiine Rings
- Spiro[indoline-3,4′-[1,3]dithiine]-5′-carbonitrile derivatives (e.g., Moghaddam-Manesh et al., 2020) replace the cyclopropane ring with a 1,3-dithiine ring. This substitution introduces sulfur atoms, enhancing electron-richness and altering reactivity. These derivatives exhibit notable antimicrobial and anticancer activities, synthesized using Fe3O4@gly@CE MNPs as catalysts with yields >80% .
- However, the dithiine derivatives show broader substrate compatibility in catalytic systems .
Cyclopropane vs. Pyrrole or Chromene Rings
- Spiro[indoline-3,3'-pyrrole]-4'-carbonitrile (Adib et al., 2021) features a pyrrole ring, enabling π-π stacking interactions critical for binding to biological targets. This derivative is synthesized via Knoevenagel condensation, contrasting with the cyclopropane-based MCR approaches .
- Spiro-oxindole-chromene hybrids () incorporate a chromene ring, improving photostability and fluorescence properties. These compounds are synthesized using NiFe2O4 nanoparticles, achieving 85–90% yields in ethanol, compared to the cyclopropane derivatives’ lower reported yields .
Substituent Effects on Bioactivity and Reactivity
Positional and Functional Group Variations
- 1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (CAS: 2138280-52-9) replaces the 1'-methyl and 5'-nitrile groups with isobutyl and carboxylic acid moieties. The bulkier isobutyl group increases steric hindrance, reducing solubility but enhancing binding specificity in enzyme inhibition assays .
- 7'-Aminospiro[cyclopropane-1,3'-indoline] and 7'-Bromospiro[cyclopropane-1,3'-indoline] () highlight the impact of electron-donating (NH2) vs. electron-withdrawing (Br) groups at the 7' position. The bromo derivative shows higher electrophilicity, favoring cross-coupling reactions .
Extended Conjugation Systems
- 3-Amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro[benzo[a]pyrano[2,3-c]phenazine-1,3'-indoline]-2-carbonitrile () integrates a phenazine-triazolylmethyl framework, extending conjugation for enhanced intercalation with DNA. This structural complexity correlates with potent cytotoxicity (IC50 < 1 µM in HeLa cells) compared to simpler spirooxindoles .
Biological Activity
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a spirocyclic structure that contributes to its biological properties. It can be synthesized through various methods, including asymmetric organocascade reactions and stereoselective approaches. For instance, one study reported the synthesis of related spirooxindole derivatives using a bifunctional catalysis method, which demonstrated high yields and purity .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models, indicating its role as an antioxidant agent.
- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative damage, similar to other compounds within the spirooxindole family .
- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.
Antioxidant Activity
A study evaluated the antioxidant properties of 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile using various assays. The findings revealed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. The compound's ability to scavenge free radicals was quantified using DPPH and ABTS assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 15.2 |
| ABTS Scavenging | 12.8 |
Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound could significantly reduce cell death induced by hydrogen peroxide (H2O2). The neuroprotective activity was dose-dependent, with effective concentrations starting as low as 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 45 |
| 10 | 70 |
| 50 | 85 |
These results suggest that the compound may enhance mitochondrial integrity and reduce oxidative stress in neuronal cells.
Anticancer Properties
The anticancer potential was assessed against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited notable cytotoxicity with IC50 values ranging from 20 to 40 µM across different cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the carbonitrile group and the spirocyclic structure can significantly influence biological activity. Variations in substituents on the indoline moiety have been found to enhance or diminish activity against specific targets.
Case Studies
Several case studies have explored the pharmacological effects of related compounds in clinical settings:
- Neuroprotection in Animal Models : In vivo studies demonstrated that derivatives of spirooxindoles provided neuroprotection in models of traumatic brain injury.
- Cancer Treatment Trials : Early-phase clinical trials are underway to evaluate the efficacy of spirooxindole derivatives in combination therapies for various cancers.
Q & A
Q. What are the key steps in synthesizing 1'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile?
Synthesis typically involves multi-step reactions, including cyclopropanation, indoline ring formation, and nitrile functionalization. For example, spirocyclic indoline derivatives are often synthesized via [3+2] cycloaddition or transition-metal-catalyzed cyclopropanation. Reaction conditions (e.g., reflux in ethanol with sarcosine and isatin derivatives) and purification methods (column chromatography) are critical for optimizing yield and purity .
Q. How is the molecular structure confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystal system : Monoclinic, space group P2₁/c
- Unit cell dimensions : a = 11.62 Å, b = 17.11 Å, c = 12.34 Å, β = 114.43°
- Hydrogen bonding : Intermolecular N–H···O and C–H···O interactions stabilize the spirocyclic framework . Complementary techniques like NMR (¹³C/¹H) and IR spectroscopy validate functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
Q. What pharmacological activities are associated with this compound?
While direct studies are limited, structurally related spirocyclic indolines exhibit:
- Antimicrobial activity : MIC values ≤10 µg/mL against Gram-positive bacteria .
- Anticancer potential : IC₅₀ < 5 µM in vitro against breast cancer cell lines via kinase inhibition . Activity depends on substituent positioning; the nitrile group enhances electrophilicity for target binding .
Advanced Research Questions
Q. How does the cyclopropane ring influence reactivity and stability?
The strained cyclopropane ring increases electrophilicity at the spiro carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) reveal:
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay conditions. For example:
- Cell line variability : MCF-7 vs. MDA-MB-231 cells show differing sensitivity due to estrogen receptor status .
- Solvent effects : DMSO concentrations >1% may artifactually inhibit kinase activity . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (SPR, ITC) validate target engagement .
Q. What crystallographic insights explain conformational flexibility?
SCXRD data reveal:
- Torsion angles : C26–C9–C10–C11 = −45.4°, indicating steric hindrance between the cyclopropane and indoline moieties.
- Puckering parameters : The pyrrolidine ring adopts a half-chair conformation (Cremer-Pople parameters: Q = 0.52 Å, θ = 45.7°), influencing ligand-protein docking . Hydrogen bonds (e.g., O2–H···N3 = 2.89 Å) further restrict rotational freedom .
Q. How are derivatives synthesized for SAR studies?
Common modifications include:
- Nitrile substitution : Replaced with carboxylates or amides via hydrolysis/amination.
- Indoline ring functionalization : Halogenation (e.g., 5'-Cl or 5'-Br) improves lipophilicity (logP +0.5) .
- Spiro-ring expansion : Pyrrolidine-to-piperidine substitution alters steric bulk (e.g., tert-butyl groups) . Yields are optimized via microwave-assisted synthesis (30 min vs. 24 hr conventional) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| V (ų) | 2233.0 | |
| R₁ (I > 2σ(I)) | 0.073 | |
| H-bond length (Å) | 2.89 (O2–H···N3) |
Q. Table 2. Comparative Bioactivity of Derivatives
| Derivative | Activity (IC₅₀, µM) | Target |
|---|---|---|
| 5'-Fluoro analog | 2.1 ± 0.3 | EGFR kinase |
| 5'-Nitro analog | 8.9 ± 1.2 | Topoisomerase |
| Spiro-piperidine | >50 (Inactive) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
